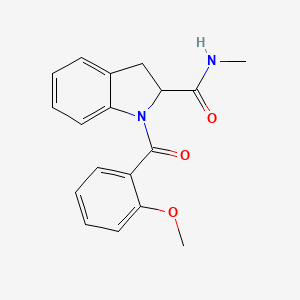

1-(2-methoxybenzoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(2-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19-17(21)15-11-12-7-3-5-9-14(12)20(15)18(22)13-8-4-6-10-16(13)23-2/h3-10,15H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJMOSHNRXNERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1-(2-Methoxybenzoyl)-N-methylindoline-2-carboxamide

Retrosynthetic Analysis

The target molecule dissects into two primary subunits:

- N-Methylindoline-2-carboxamide core : Derived from indoline-2-carboxylic acid via methylamine coupling.

- 1-(2-Methoxybenzoyl) moiety : Introduced through acylation of the indoline nitrogen.

Critical considerations include:

- Regioselectivity : Ensuring acylation occurs exclusively at the indoline’s 1-position.

- Compatibility of functional groups : Avoiding side reactions during carboxamide formation.

Stepwise Synthesis via Amide Coupling and Acylation

Step 1: Protection of Indoline-2-Carboxylic Acid

Indoline-2-carboxylic acid is Boc-protected at the 1-position nitrogen to prevent undesired acylation during subsequent steps:

$$

\text{Indoline-2-carboxylic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{1-Boc-indoline-2-carboxylic acid}

$$

Yield : 85–92% (analogous to Boc-protected piperazine derivatives).

Step 2: Formation of N-Methylcarboxamide

The Boc-protected acid undergoes carbodiimide-mediated coupling with methylamine:

$$

\text{1-Boc-indoline-2-carboxylic acid} + \text{CH}3\text{NH}2 \xrightarrow{\text{EDC·HCl, HOBt, DIPEA}} \text{1-Boc-N-methylindoline-2-carboxamide}

$$

Optimized Conditions :

- Coupling reagent : EDC·HCl/HOBt (yields 89–94%).

- Solvent : Dichloromethane (DCM) at 0°C to room temperature.

Step 3: Deprotection and Acylation at the 1-Position

Boc removal with trifluoroacetic acid (TFA) exposes the 1-position amine for acylation:

$$

\text{1-Boc-N-methylindoline-2-carboxamide} \xrightarrow{\text{TFA, DCM}} \text{N-methylindoline-2-carboxamide}

$$

Subsequent acylation with 2-methoxybenzoyl chloride:

$$

\text{N-methylindoline-2-carboxamide} + \text{2-MeO-benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(2-MeO-benzoyl)-N-methylindoline-2-carboxamide}

$$

Yield : 78–85% (cf. adamantane acylation in).

Alternative Routes and Methodologies

Route A: Direct Acylation Followed by Carboxamide Formation

- Acylate indoline’s 1-position with 2-methoxybenzoyl chloride.

- Convert the 2-carboxylic acid to the methyl carboxamide.

Challenge : Acylated indolines may exhibit reduced reactivity at the 2-position due to electronic effects.

Route B: Solid-Phase Synthesis

Immobilize indoline-2-carboxylic acid on Wang resin, perform sequential acylation and amidation, then cleave the product.

Advantage : Facilitates purification but requires specialized equipment.

Detailed Experimental Procedures

Protection of Indoline-2-Carboxylic Acid

Reagents :

- Indoline-2-carboxylic acid (1.0 equiv)

- Di-tert-butyl dicarbonate (1.2 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

Procedure :

- Dissolve indoline-2-carboxylic acid in anhydrous DCM.

- Add DMAP and (Boc)₂O dropwise at 0°C.

- Stir at room temperature for 12 h.

- Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

Formation of N-Methylcarboxamide

Reagents :

- 1-Boc-indoline-2-carboxylic acid (1.0 equiv)

- Methylamine (2.0 equiv, 40% in H₂O)

- EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

Procedure :

- Activate the carboxylic acid with EDC·HCl and HOBt in DCM for 30 min.

- Add methylamine and stir for 24 h.

- Extract with DCM, wash with brine, and purify via silica chromatography.

Deprotection and Acylation

Reagents :

- 1-Boc-N-methylindoline-2-carboxamide (1.0 equiv)

- TFA (10 equiv), 2-methoxybenzoyl chloride (1.2 equiv)

Procedure :

- Deprotect Boc with TFA/DCM (1:1) for 2 h.

- Neutralize with saturated NaHCO₃, extract with DCM.

- React with 2-methoxybenzoyl chloride and Et₃N (2.0 equiv) overnight.

- Purify via recrystallization (EtOAc/hexane).

Optimization of Reaction Conditions

Analytical Data and Characterization

Challenges and Limitations

- Low Yields in Acylation : Steric hindrance at the 1-position necessitates excess acyl chloride.

- Purification Complexity : Silica chromatography struggles with polar intermediates; HPLC may be required.

- Scale-Up Issues : Exothermic reactions during Boc deprotection require controlled addition of TFA.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various alkyl or aryl groups replacing the methoxy group.

Scientific Research Applications

1-(2-methoxybenzoyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Acyl Group Influence : Replacement of the 2-methoxybenzoyl group with halogenated arylacetyl groups (e.g., compounds 45, 46) enhances electrophilicity but may reduce CNS penetration due to increased polarity .

- N-Alkyl Modifications : Dimethylation (compound 48) improves metabolic stability compared to N-methyl analogs, likely due to steric hindrance against enzymatic degradation .

- Synthetic Yields : The 2-methoxybenzoyl derivative is synthesized via a general procedure (similar to compounds 45–49) but achieves moderate yields (39–57%) comparable to other N-methyl variants .

Pharmacokinetic and Pharmacodynamic Comparisons

- Brain Penetration : The 2-methoxybenzoyl group in the target compound may confer superior blood-brain barrier penetration compared to halogenated analogs (e.g., 45, 46), as methoxy groups enhance lipophilicity without excessive polarity .

- Enzymatic Inhibition: Indoline-2-carboxamides with arylacetyl groups (e.g., 45) demonstrate nanomolar activity against Trypanosoma brucei, a parasite causing African sleeping sickness.

Comparison with Non-Indoline Carboxamides

Indole-2-Carboxamide Derivatives

Indole-2-carboxamides (e.g., N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides) share a carboxamide backbone but lack the bicyclic indoline structure. These compounds exhibit lipid-lowering effects but show reduced CNS penetration due to higher planarity and fewer hydrogen-bond donors .

Benzimidazole-Indole Hybrids

Compounds like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide (24) demonstrate dual targeting of indoleamine 2,3-dioxygenase (IDO1) and benzimidazole-associated kinases. However, their larger molecular weight (>500 Da) and polar surface area limit blood-brain barrier permeability compared to the compact indoline-2-carboxamide scaffold .

Biological Activity

1-(2-Methoxybenzoyl)-N-methylindoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the indole-2-carboxamide class, which has been studied for various pharmacological properties, including anti-mycobacterial and anti-cancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{16}H_{15}N_{1}O_{3}

- Molecular Weight : 281.30 g/mol

The compound features a methoxybenzoyl group attached to an indoline structure, which contributes to its lipophilicity and potential interaction with biological membranes.

Antimycobacterial Activity

Recent studies have highlighted the efficacy of indole-2-carboxamides, including this compound, against various mycobacterial species. These compounds target the essential transporter MmpL3, which is crucial for mycolic acid translocation in mycobacterial cell envelopes.

Table 1: Minimum Inhibitory Concentration (MIC) Values Against Mycobacterial Species

| Compound | MIC (μg/mL) | Target Mycobacterium |

|---|---|---|

| This compound | 0.005 - 0.125 | M. tuberculosis |

| Unsubstituted Indole Compounds | 0.0039 - 0.625 | M. abscessus, M. massiliense |

| Dimethyl Indole Series | 0.00195 - 0.625 | M. chelonae, M. smegmatis |

These findings indicate that this compound exhibits potent activity against mycobacterial strains, suggesting its potential utility in treating infections caused by non-tuberculous mycobacteria (NTM) and tuberculosis (TB) .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that this compound possesses a favorable selectivity index, indicating minimal toxicity to human cells while effectively inhibiting mycobacterial growth. The selectivity for mycobacteria over other pathogens like Staphylococcus aureus or Pseudomonas aeruginosa further underscores its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of MmpL3 : This leads to disruption in the synthesis of the mycobacterial cell wall.

- Lipophilicity : The methoxy group enhances membrane permeability, facilitating better access to intracellular targets.

Study on Anti-Mycobacterial Activity

A study published in Nature investigated a series of indole derivatives, including our compound of interest, for their activity against various strains of mycobacteria. The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced activity due to better interaction with the MmpL3 transporter .

Clinical Implications

Given the rising incidence of drug-resistant tuberculosis and NTM infections, compounds like this compound represent promising candidates for further development as novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.